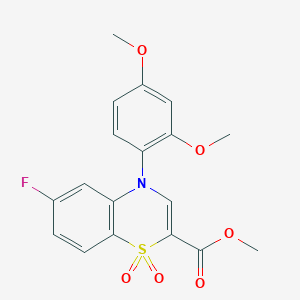

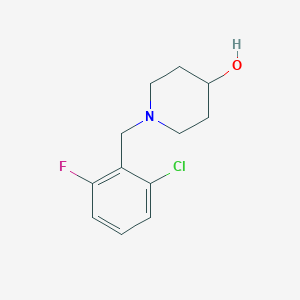

methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzothiazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities . The presence of the dimethoxyphenyl and fluoro groups, along with the benzothiazine core, could potentially give this compound unique physical and chemical properties.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazines are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and their reactivity can be further modulated by the presence of functional groups .Aplicaciones Científicas De Investigación

Crystal Structure and Stability

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, a compound related to benzothiazine derivatives, shows properties of interest in crystallography. For example, derivatives like N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide exhibit unique structural characteristics with extensive intramolecular hydrogen bonds. These properties can be explored for understanding molecular interactions and stability in crystalline forms (Siddiqui et al., 2008).

Synthesis and Polymorphic Forms

The synthesis of benzothiazine derivatives is a significant area of research. Studies like the synthesis of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate explore the possibilities of obtaining esters through alkylation, leading to polymorphic forms with distinct molecular and crystal structures. This kind of research aids in understanding the diverse forms and potential applications of benzothiazine derivatives in various fields (Ukrainets et al., 2018).

Biological Activity and Potential Applications

The biological activity of benzothiazine derivatives is a key area of interest. For instance, the synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides shows potential for antibacterial and radical scavenging activities. Such activities suggest their use in developing new pharmaceuticals or therapeutic agents (Zia-ur-Rehman et al., 2009).

Synthetic Routes and Analogues

The development of synthetic routes for benzothiazine derivatives, such as the synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides, provides insights into creating analogues of existing compounds. These studies can lead to the discovery of compounds with improved or novel properties (Vysokov et al., 1993).

Precursor for Other Compounds

Research like the synthesis of Methyl 3,4-Dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from Saccharin Sodium Salt shows the application of benzothiazine derivatives as precursors for other compounds. Such research is crucial for developing new chemical entities with potential applications in various industries (Vidal et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO6S/c1-24-12-5-6-13(15(9-12)25-2)20-10-17(18(21)26-3)27(22,23)16-7-4-11(19)8-14(16)20/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGUCHSEECECRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2841411.png)

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)

![2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile](/img/structure/B2841419.png)

![8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)

![N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2841423.png)

![3-amino-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841428.png)

![N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841429.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride](/img/structure/B2841430.png)

![3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2841431.png)